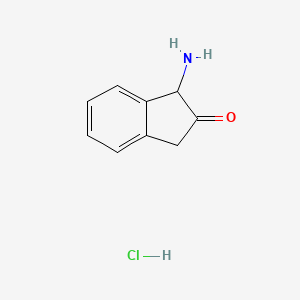
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride, commonly known as ‘Indenone’, is a type of organic compound that is used in a variety of applications, including pharmaceuticals, food additives, and laboratory experiments. It is a derivative of indene, an aromatic hydrocarbon, and is composed of an indene core with an amino group attached to the 1-position and a hydrochloride group attached to the 2-position. Indenone hydrochloride is a white crystalline solid with a melting point of 109-110°C. It is soluble in water and has a characteristic odor.
Applications De Recherche Scientifique
Indenone hydrochloride has a number of applications in scientific research. It is used as a model compound for studying the reactivity of indene derivatives, as well as for the synthesis of other indene derivatives. It has also been used as a catalyst in organic reactions, as a ligand in coordination chemistry, and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
Indenone hydrochloride acts as a proton donor, donating a proton to the substrate molecule. This protonation activates the substrate molecule, allowing it to undergo a variety of reactions. The protonation also increases the solubility of the substrate molecule, making it easier to work with in the laboratory.
Biochemical and Physiological Effects
Indenone hydrochloride is not known to have any significant biochemical or physiological effects. It has been studied for its potential as an anti-inflammatory and antioxidant agent, but these studies have not yielded any significant results.
Avantages Et Limitations Des Expériences En Laboratoire
Indenone hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its solubility in water makes it easy to work with. Additionally, its protonation reaction is reversible, allowing it to be used as a catalyst in a variety of reactions. However, it is also a relatively unstable compound, and its reactivity with other compounds can make it difficult to control in some experiments.
Orientations Futures
Given the wide range of applications for Indenone hydrochloride, there are many potential future directions for research. These include further studies on its potential as an anti-inflammatory and antioxidant agent, as well as its use as a catalyst in a variety of synthetic reactions. Additionally, further research into its mechanism of action could lead to the development of new and improved synthetic methods. Other potential future directions include the use of Indenone hydrochloride in the production of pharmaceuticals, food additives, and other compounds.
Méthodes De Synthèse
Indenone hydrochloride can be synthesized from a variety of starting materials, including indene, aniline, and hydrochloric acid. The most common method involves the reaction of indene and aniline in the presence of an acid catalyst. The reaction produces a mixture of the desired product and a number of byproducts, which can be separated and purified by a variety of techniques, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
1-amino-1,3-dihydroinden-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,9H,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHWRZKSKPLDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

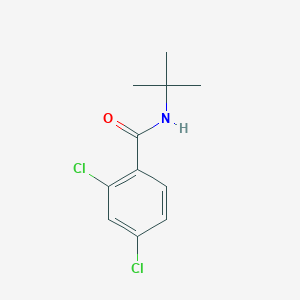
![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)
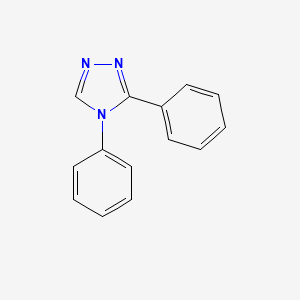
![3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione](/img/structure/B6614409.png)
![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)

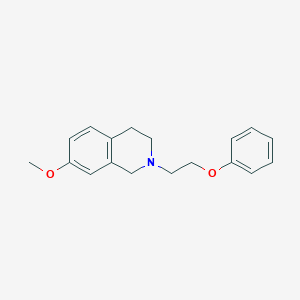
![5-[(2,6-dichlorobenzenesulfonyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6614434.png)
![2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine](/img/structure/B6614438.png)
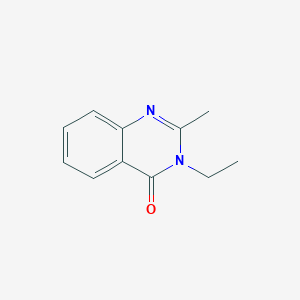
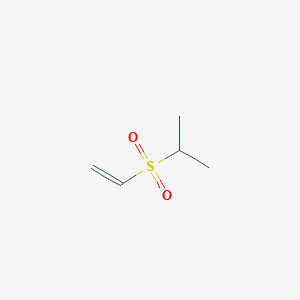

![2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B6614482.png)